3,5-dibromo-1-ethyl-1H-1,2,4-triazole
Overview
Description
3,5-Dibromo-1-ethyl-1H-1,2,4-triazole is a heterocyclic compound with the molecular formula C4H5Br2N3. It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms.
Mechanism of Action
Target of Action
Compounds in the 1,2,4-triazole class have been found to interact with a variety of biological targets. They are known to form hydrogen bonds with biological targets, making them important scaffolds in drug discovery .
Mode of Action
The exact mode of action can vary depending on the specific compound and its targets. Some 1,2,4-triazole derivatives have been reported to exert anticancer effects through inhibition of enzymes such as carbonic anhydrases, thymidylate synthase, aromatase, tryptophan, 2,3-dioxygenase, vascular endothelial growth factor receptor, and epidermal growth factor receptor .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in cell division, it could affect the cell cycle and potentially have anticancer effects .
Result of Action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. For example, if the compound has anticancer effects, it could lead to cell death or inhibit cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-1-ethyl-1H-1,2,4-triazole typically involves the bromination of 1-ethyl-1H-1,2,4-triazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 3 and 5 positions of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-ethyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 3,5-diamino-1-ethyl-1H-1,2,4-triazole using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the ethyl group can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of 3,5-diamino-1-ethyl-1H-1,2,4-triazole or other substituted derivatives.
Reduction: Formation of 3,5-diamino-1-ethyl-1H-1,2,4-triazole.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
3,5-Dibromo-1-ethyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-1H-1,2,4-triazole
- 3,5-Dimethyl-1H-1,2,4-triazole
- 3,5-Dichloro-1H-1,2,4-triazole
- 3,5-Dibromo-1-methyl-1H-1,2,4-triazole
Uniqueness
3,5-Dibromo-1-ethyl-1H-1,2,4-triazole is unique due to the presence of both bromine atoms and an ethyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. The bromine atoms enhance its electrophilicity, making it more reactive in substitution reactions, while the ethyl group can influence its solubility and interaction with biological targets .
Properties
IUPAC Name |
3,5-dibromo-1-ethyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br2N3/c1-2-9-4(6)7-3(5)8-9/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGWGAWDIDNUMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC(=N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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